molecular formula C20H22N2O2 B2907882 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 896832-36-3

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

Cat. No.: B2907882
CAS No.: 896832-36-3
M. Wt: 322.408
InChI Key: JJZFBWRNZPDTJC-UHFFFAOYSA-N
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Description

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic chemical compound designed for research purposes. It features a coumarin core (3H-benzo[f]chromen-3-one) linked to a 4-ethylpiperazine moiety via a methylene bridge. This structural motif is characteristic of coumarin-piperazine derivatives, a class of compounds noted in scientific literature for a broad spectrum of potential biological activities. Based on studies of analogous compounds, this derivative may be of interest in several early-stage research areas. The inclusion of the N-arylpiperazine moiety is often associated with activity within the central nervous system (CNS), particularly with modulation of neurotransmitter pathways involving serotonin and dopamine . Furthermore, coumarin-piperazine hybrids have been reported to exhibit other research applications, including antimicrobial activity, antiproliferative effects against various tumor cell lines, and neuroprotective potential through antioxidant and anti-inflammatory mechanisms . The presence of the coumarin system also suggests potential for acetylcholinesterase inhibitory activity . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-ethylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-21-9-11-22(12-10-21)14-16-13-19(23)24-18-8-7-15-5-3-4-6-17(15)20(16)18/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFBWRNZPDTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves the reaction of 4-ethylpiperazine with a suitable benzochromenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and reliability of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromenone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzochromenone analogs .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For example, derivatives of benzochromene have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the introduction of the 4-ethylpiperazine group enhances the compound's efficacy against specific cancer cell lines, including breast and lung cancers. The mechanism involves induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models
In a recent study, the compound was administered to transgenic mice exhibiting Alzheimer-like symptoms. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for potential applications in drug development:

Anti-inflammatory Agents

The compound has been identified as a candidate for developing anti-inflammatory drugs due to its ability to inhibit pro-inflammatory cytokines in vitro.

Antidepressant Properties

Preliminary studies suggest that derivatives may exhibit antidepressant-like effects in animal models, warranting further investigation into their mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzocoumarins are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Key Properties/Activities References
1-((4-Ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one 4-Ethylpiperazinylmethyl Hypothesized enhanced solubility and cytotoxicity (inferred from analogs)
2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one Thiazole ring at position 2 Antimicrobial activity (Gram-positive bacteria) in polyurethane coatings
Pyrazolo[3,4-d]pyridazines (e.g., 5a, 5c-5e) Pyrazole/pyridazine fused systems Potent anticancer activity (NCI screening: melanoma, leukemia, colon cancer)
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Piperazine-propoxy chain with aryl groups Structural diversity for receptor targeting (e.g., dopamine D4 antagonists)
1-Methyl-3H-benzo[f]chromen-3-one Methyl group at position 1 Simpler structure; baseline for SAR studies

Key Observations :

  • Piperazine Derivatives : The 4-ethylpiperazine group in the target compound may improve blood-brain barrier penetration compared to unsubstituted or methyl-piperazine analogs, as seen in CNS-targeting drugs .
  • Anticancer vs. Antimicrobial Activity : Pyrazolo[3,4-d]pyridazines (e.g., 5a, 5c-5e) exhibit broad-spectrum anticancer activity, while thiazole-substituted derivatives show specificity against Gram-positive bacteria .
  • Synthetic Flexibility : The chloromethyl intermediate (1-(chloromethyl)-3H-benzo[f]chromen-3-one) serves as a versatile precursor for diverse substitutions, enabling rapid derivatization .
Anticancer Activity
  • Pyrazolo[3,4-d]pyridazines: Compounds 5a and 5c-5e demonstrated IC₅₀ values <10 µM against melanoma (M14) and leukemia (CCRF-CEM) cell lines in NCI screenings .
  • Piperazine-Containing Derivatives : While direct data for the target compound is lacking, piperazine moieties in other coumarins enhance DNA intercalation and topoisomerase inhibition, suggesting similar mechanisms .
Antimicrobial Activity
  • Thiazole-Coumarin Hybrids: 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one reduced Staphylococcus aureus growth by 90% at 50 µg/mL in polyurethane coatings .
  • Piperazine Derivatives : Piperazine-linked coumarins (e.g., 4e, 4f in ) show moderate antifungal activity, but the 4-ethyl group may reduce steric hindrance for microbial target binding .

Biological Activity

1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzochromenones, characterized by a chromenone core with a piperazine moiety. Its molecular formula is C₁₈H₂₄N₂O₂, and it has a molecular weight of 300.4 g/mol. The presence of the piperazine ring is significant for its biological activity, as this structure is often associated with various pharmacological effects.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of signaling pathways such as ERK and AKT.

In Vitro Studies

In vitro assays have shown that the compound inhibits cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Cells : IC₅₀ values were recorded at concentrations as low as 10 µM, indicating potent antiproliferative effects.
  • Lung Cancer Models : The compound reduced cell viability by approximately 70% at 20 µM after 48 hours of treatment.

Case Study 1: Antitumor Efficacy

A study conducted on human lung adenocarcinoma (A549) cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study reported a notable increase in caspase-3 activity, suggesting activation of apoptotic pathways.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was tested for its neuroprotective effects against glutamate-induced toxicity in neuronal cells. Results indicated a reduction in cell death by up to 50% compared to untreated controls, highlighting its potential for treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeAssay ModelIC₅₀ (µM)Notes
AntioxidantDPPH Scavenging15Effective radical scavenger
Anti-inflammatoryCytokine Release Inhibition5Significant reduction in IL-6 levels
AntitumorA549 Cell Proliferation10Induces apoptosis
NeuroprotectiveGlutamate Toxicity Model20Reduces neuronal cell death

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